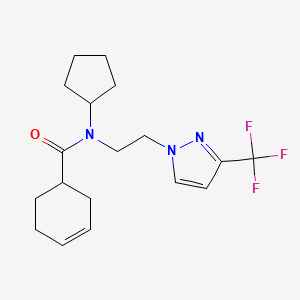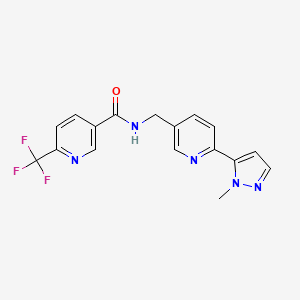![molecular formula C17H17N3O3S B2535890 7-méthyl-2-(méthylsulfanyl)-4-oxo-5-phényl-3,4,5,8-tétrahydropyrido[2,3-d]pyrimidine-6-carboxylate de méthyle CAS No. 537045-39-9](/img/structure/B2535890.png)
7-méthyl-2-(méthylsulfanyl)-4-oxo-5-phényl-3,4,5,8-tétrahydropyrido[2,3-d]pyrimidine-6-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés de la pyrido[2,3-d]pyrimidin-5-one présentent des propriétés antiprolifératives. Ces composés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux, inhibant la croissance et la prolifération cellulaires .
- Notamment, certains dérivés se sont avérés prometteurs en tant qu'inhibiteurs de la phosphatidylinositol 3-kinase (PI3K), une voie cruciale dans le développement du cancer .
- Certains dérivés de la pyrido[2,3-d]pyrimidin-5-one présentent une activité antimicrobienne. Les chercheurs ont exploré leur efficacité contre les bactéries, les champignons et d'autres agents pathogènes .
- Certains composés de cette classe présentent des effets anti-inflammatoires et analgésiques. Ces propriétés en font des candidats intéressants pour la gestion de la douleur et les affections liées à l'inflammation .
- Les dérivés de la pyrido[2,3-d]pyrimidin-5-one ont été étudiés pour leur potentiel à abaisser la pression artérielle. Comprendre leurs mécanismes d'action pourrait conduire à de nouveaux médicaments antihypertenseurs .
- Des dérivés de la pyrido[2,3-d]pyrimidin-7-one ont été démontrés pour inhiber les protéines tyrosine kinases. Par exemple, le composé TKI-28 agit comme un inhibiteur de protéines kinases .
- De plus, un composé contenant de la pyrido[2,3-d]pyrimidin-7-one (CDK-4) inhibe les kinases dépendantes des cyclines, qui jouent un rôle dans la régulation du cycle cellulaire .
- Parmi les dérivés, API-1 se distingue comme un agent antiprolifératif prometteur. Les chercheurs continuent d'explorer son potentiel pour la thérapie anticancéreuse .
Activité antiproliférative
Effets antimicrobiens
Propriétés anti-inflammatoires et analgésiques
Effets hypotenseurs
Inhibition des protéines kinases
API-1, un agent antiprolifératif prometteur
En résumé, la pyrido[2,3-d]pyrimidin-5-one et ses dérivés offrent un champ riche pour la recherche scientifique. Leurs diverses activités biologiques en font des cibles précieuses pour le développement de médicaments et les applications thérapeutiques . Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of the pyrido[2,3-d]pyrimidine class of compounds . This class of compounds has been shown to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival .
Mode of Action
It is known that pyrido[2,3-d]pyrimidine derivatives can inhibit the activity of their targets, thereby disrupting the associated cellular processes . For example, they can inhibit tyrosine kinase, a key enzyme involved in signal transduction pathways that regulate cell growth and differentiation .
Biochemical Pathways
Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, as a pyrido[2,3-d]pyrimidine derivative, can affect multiple biochemical pathways due to its broad spectrum of targets . For instance, it can disrupt the phosphatidylinositol-3 kinase pathway, which plays a critical role in cell survival and proliferation . It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation .
Result of Action
The result of the action of Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is the disruption of cellular processes regulated by its targets . This can lead to the inhibition of cell growth and proliferation, making it potentially useful as an anticancer agent .
Propriétés
IUPAC Name |
methyl 7-methyl-2-methylsulfanyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-9-11(16(22)23-2)12(10-7-5-4-6-8-10)13-14(18-9)19-17(24-3)20-15(13)21/h4-8,12H,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFZZOUAQMPGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)

![6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2535814.png)
![N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2535815.png)


![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)
![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)
![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)
